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The indazole scaffold is a "privileged structure” in medicinal chemistry, forming the core of
numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide
spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial
properties.[3][4] The strategic functionalization of the indazole ring is therefore a critical
endeavor in the discovery of novel therapeutics.

The subject of this guide, 3-lodo-4-methoxy-1-methyl-1H-indazole, is a particularly valuable
building block. Its key features include:

e An lodine at the 3-position: This serves as a versatile synthetic handle, exceptionally
amenable to a wide array of transition metal-catalyzed cross-coupling reactions (e.g.,
Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1][5] This allows for the facile introduction of
diverse aryl, heteroaryl, vinyl, or alkyl groups to build molecular complexity.

» A Methoxy Group at the 4-position: This electron-donating group can influence the electronic
properties of the indazole ring system, impacting reactivity and biological interactions.

e A Methyl Group at the N-1 position: N-alkylation of the indazole ring is a common strategy to
modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability,
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which are critical parameters in drug design.

This combination of functional groups makes 3-lodo-4-methoxy-1-methyl-1H-indazole an
ideal starting material for constructing libraries of novel compounds for screening in drug
discovery programs.

Proposed Synthesis and Purification

While a direct, published synthesis for 3-lodo-4-methoxy-1-methyl-1H-indazole is not readily
available, a logical and robust synthetic route can be designed based on well-established
methodologies for indazole synthesis and functionalization. The proposed pathway involves the
iodination of a pre-formed N-methylated methoxy-indazole.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available
precursor. A plausible route is the cyclization of an appropriately substituted acetophenone,
followed by N-methylation and subsequent regioselective iodination.

(Z—Amino—6—methoxyacetophenon9

1. Diazotization (NaNO2z, HCI)
2. Reduction/Cyclization (SnCl2)

G-Methoxy—lH—indazole)
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Caption: Proposed synthetic workflow for 3-lodo-4-methoxy-1-methyl-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology derived from analogous syntheses.[6][7][8]
Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 4-Methoxy-1H-indazole

o Diazotization: Dissolve 2-amino-6-methoxyacetophenone (1.0 equiv) in a solution of
concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

e Add a solution of sodium nitrite (NaNOz, 1.1 equiv) in water dropwise, maintaining the
temperature below 5 °C. Stir for 1 hour at this temperature.

e Reduction and Cyclization: In a separate flask, prepare a solution of tin(ll) chloride dihydrate
(SnCl2:2H20, 3.0 equiv) in concentrated hydrochloric acid, also cooled to 0-5 °C.

e Slowly add the diazonium salt solution to the SnClz solution. A precipitate may form.
 Allow the reaction to warm to room temperature and stir overnight.

o Work-up: Pour the reaction mixture into ice water and basify to pH 8-9 with a saturated
sodium hydroxide or ammonium hydroxide solution.

o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

e The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Methoxy-1-methyl-1H-indazole

¢ N-Methylation: Dissolve 4-methoxy-1H-indazole (1.0 equiv) in an anhydrous polar aprotic
solvent such as N,N-Dimethylformamide (DMF).

e Add a base, such as potassium carbonate (K2COs, 2.0 equiv).

o Add methyl iodide (Mel, 1.2 equiv) dropwise at room temperature.
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 Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete
consumption of the starting material.

o Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. The
combined organic layers are washed with water and brine, dried over anhydrous sodium
sulfate, and concentrated.

» Purify the product by silica gel chromatography to isolate the desired N-1 methylated isomer.
Step 3: Synthesis of 3-lodo-4-methoxy-1-methyl-1H-indazole

¢ lodination: Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equiv) in a suitable solvent such
as acetic acid or ethanol.

e Add molecular iodine (I2, 1.1 equiv) and an oxidizing agent such as iodic acid (HIOs) or nitric
acid. A catalytic amount of sulfuric acid may be required.

e Heat the reaction mixture to 60-80 °C and monitor by TLC.

o Work-up: After completion, cool the mixture and pour it into an agueous solution of sodium
thiosulfate to quench excess iodine.

o Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable
organic solvent like dichloromethane or ethyl acetate.

o Dry the combined organic layers and concentrate. Purify the final product by recrystallization
or column chromatography.

Physicochemical and Spectroscopic
Characterization

As specific experimental data for 3-lodo-4-methoxy-1-methyl-1H-indazole is unavailable, the
following table presents predicted properties and expected spectroscopic characteristics based
on its structure and data from similar compounds.[9][10]
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Predicted Value | Expected

Property L.
Characteristics
Molecular Formula CoHsIN20
Molecular Weight 288.09 g/mol
Appearance Expected to be an off-white to light brown solid.
Likely soluble in common organic solvents like
B DCM, Ethyl Acetate, DMF, and DMSO.
Solubility

Sparingly soluble in non-polar solvents and

water.

o (ppm): ~7.5-6.8 (m, 3H, Ar-H), ~4.0 (s, 3H, N-
1H NMR (400 MHz, CDCh) CHs), ~3.9 (s, 3H, O-CHs). Aromatic proton
z, 3
signals will be influenced by the substitution

pattern.

o (ppm): ~150-110 (Ar-C), ~90 (C-I), ~56 (O-
13C NMR (100 MHz, CDCIs) CHs), ~35 (N-CHS3). The C3 carbon bearing the

iodine will be significantly shifted upfield.

Mass Spec (ESI+) m/z: 289.0 [M+H]*, 310.9 [M+Na]*.

v (cm~1): ~3000-2850 (C-H stretch), ~1600-
FT-IR (ATR) 1450 (C=C, C=N aromatic stretch), ~1250 (C-O
stretch, aryl ether), ~1100 (C-N stretch).

Reactivity and Synthetic Utility

The primary point of reactivity for synthetic diversification is the C-1 bond at the 3-position. This
functionality is a premier substrate for palladium-catalyzed cross-coupling reactions.

Mizoroki-Heck Reaction

The Heck reaction enables the formation of a carbon-carbon bond between the indazole C3-
position and an alkene, providing access to 3-vinyl-indazole derivatives.[5][11]
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Heck Coupling Reaction

Alkene Pd Catalyst (e.g., Pd(OAc)z2)
3-lodo-4-methoxy-1-methyl-1H-indazole e Methyl Acrylate) Base (e.g., EtaN)
9 Yo Solvent (e.g., DMF)

3-Vinyl-4-methoxy-1-methyl-1H-indazole derivative

Click to download full resolution via product page

Caption: General workflow for the Heck reaction with 3-lodo-4-methoxy-1-methyl-1H-
indazole.

Representative Protocol: Heck Coupling with Methyl Acrylate[5]

e Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-
lodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv), palladium(ll) acetate (Pd(OAc)z, 0.05
equiv), and a suitable phosphine ligand (e.g., P(o-tol)s, 0.1 equiv).

o Reagent Addition: Add anhydrous solvent (e.g., DMF) followed by a base such as
triethylamine (EtsN, 2.0 equiv).

e Add the alkene coupling partner, methyl acrylate (1.5 equiv).

e Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by
TLC or LC-MS.

o Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the
combined organic layers with brine, dry over sodium sulfate, and concentrate.

« Purification: Purify the resulting vinyl-indazole derivative by column chromatography.

This protocol is a template for a vast array of transformations, enabling the synthesis of diverse
and complex molecules for further investigation.
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Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-lodo-4-methoxy-1-methyl-1H-indazole is not
available, data from analogous iodo-indazoles indicate that this compound should be handled
with care in a laboratory setting.[12][13][14][15]

Primary Hazards:
o Based on related compounds, potential for skin and eye irritation.[12][13]
 Ingestion and inhalation of dust should be strictly avoided.[13][16]

Recommended Personal Protective Equipment (PPE):

PPE Category Specification Rationale
] Chemical safety goggles or a Protects against splashes and
Eye/Face Protection ) ] )
face shield. airborne particles.[13]
) Chemical-resistant gloves Prevents skin contact, which
Hand Protection o S
(e.g., Nitrile). may cause irritation.[12]

. Protects personal clothing from
Body Protection Standard laboratory coat. o
contamination.

) ] Minimizes the potential for
) Use only in a well-ventilated ) ]
Respiratory ) inhalation of dust or vapors.
chemical fume hood. [16]

Handling and Storage:

Handle in accordance with good industrial hygiene and safety practices.[13]

Avoid formation of dust.[13][14]

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.
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Conclusion

3-lodo-4-methoxy-1-methyl-1H-indazole represents a highly versatile and valuable building
block for synthetic and medicinal chemistry. Although not a widely cataloged compound, its
synthesis is achievable through established chemical principles. The strategic placement of its
functional groups, particularly the reactive C3-iodine, provides a gateway to a vast chemical
space of novel indazole derivatives. This guide provides the necessary foundational knowledge
for researchers to confidently synthesize, characterize, and utilize this potent intermediate in
their discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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